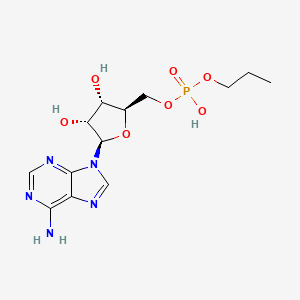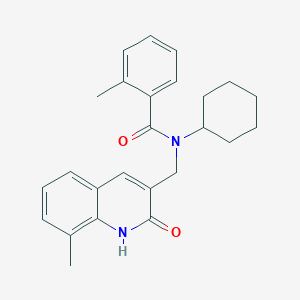
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide, also known as CM-118, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies and has the potential to be used in various fields of research.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in treating various inflammatory diseases. Additionally, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its anti-microbial properties and has shown potential in treating various microbial infections.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of cancer cell growth, reduction in inflammation, and inhibition of microbial growth.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins in the body, which leads to the suppression of cancer cell growth, reduction in inflammation, and inhibition of microbial growth. Additionally, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have a low toxicity profile, which makes it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is its low toxicity profile, which makes it a promising candidate for further research. Additionally, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has shown promising results in various studies and has the potential to be used in various fields of research. However, one of the limitations of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
There are several future directions for the research on N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide. One of the directions is to further study its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in treating various inflammatory diseases. Additionally, further research can be done to study its anti-microbial properties and its potential use in treating various microbial infections. Finally, the mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide needs to be further studied to fully understand its effects in different experimental conditions.
Conclusion:
In conclusion, N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is a novel compound that has shown promising results in various studies and has the potential to be used in various fields of research. Its low toxicity profile and potential applications in cancer therapy, inflammation, and microbial infections make it a promising candidate for further research. However, its mechanism of action needs to be further studied to fully understand its effects in different experimental conditions.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide involves the reaction of 2-hydroxy-8-methylquinoline with N-cyclohexyl-2-methylbenzamide in the presence of a catalyst. This reaction results in the formation of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide, which is then purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
N-cyclohexyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-9-6-7-14-22(17)25(29)27(21-12-4-3-5-13-21)16-20-15-19-11-8-10-18(2)23(19)26-24(20)28/h6-11,14-15,21H,3-5,12-13,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTIZCFDGRTBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)

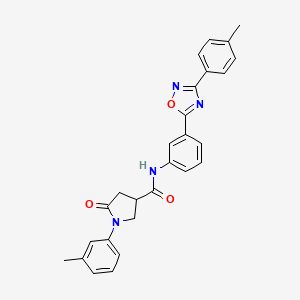
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
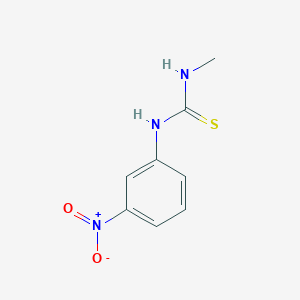

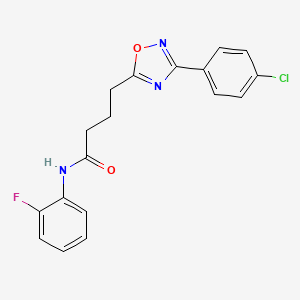

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)
